molecular formula C33H58O2 B14341326 Benzyl hexacosanoate CAS No. 104899-67-4

Benzyl hexacosanoate

Cat. No.: B14341326
CAS No.: 104899-67-4
M. Wt: 486.8 g/mol
InChI Key: CNQDGFDWQZTKGG-UHFFFAOYSA-N
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Description

Benzyl hexacosanoate is an organic compound classified as an ester It is formed from the reaction between benzyl alcohol and hexacosanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl hexacosanoate can be synthesized through esterification, where benzyl alcohol reacts with hexacosanoic acid in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions: Benzyl hexacosanoate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.

    Reduction: Reduction of the ester can yield the corresponding alcohol and hexacosanoic acid.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable catalyst.

Major Products:

    Oxidation: Benzyl alcohol and hexacosanoic acid.

    Reduction: Benzyl alcohol and hexacosanoic acid.

    Substitution: Various benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl hexacosanoate has several applications in scientific research:

    Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: The compound’s interactions with biological membranes and enzymes are of interest in biochemical research.

    Industry: Used in the formulation of cosmetics and personal care products for its emollient properties.

Mechanism of Action

The mechanism of action of benzyl hexacosanoate involves its interaction with biological membranes and enzymes. The ester bond can be hydrolyzed by esterases, releasing benzyl alcohol and hexacosanoic acid. These products can then participate in various metabolic pathways, influencing cellular functions.

Comparison with Similar Compounds

    Benzyl benzoate: Another ester formed from benzyl alcohol and benzoic acid, used in similar applications such as cosmetics and pharmaceuticals.

    Hexacosanoic acid esters: Esters formed from hexacosanoic acid and different alcohols, each with unique properties and applications.

Uniqueness: Benzyl hexacosanoate is unique due to its long-chain fatty acid component, which imparts specific physical and chemical properties. This makes it particularly useful in applications requiring long-chain esters, such as in the formulation of high-performance lubricants and emollients.

Properties

CAS No.

104899-67-4

Molecular Formula

C33H58O2

Molecular Weight

486.8 g/mol

IUPAC Name

benzyl hexacosanoate

InChI

InChI=1S/C33H58O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-30-33(34)35-31-32-28-25-24-26-29-32/h24-26,28-29H,2-23,27,30-31H2,1H3

InChI Key

CNQDGFDWQZTKGG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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